4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride
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Overview
Description
4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H12ClNO4S2 and a molecular weight of 309.79 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a pyrrolidine ring and two sulfonyl chloride groups attached to a benzene ring.
Preparation Methods
The synthesis of 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride typically involves the reaction of pyrrolidine with benzene-1-sulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like column chromatography to obtain the pure compound.
Chemical Reactions Analysis
4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Scientific Research Applications
4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles, such as amines and alcohols, through nucleophilic substitution reactions. The sulfonyl chloride groups act as electrophilic centers, facilitating the formation of sulfonamide and sulfonate ester derivatives. These reactions are crucial in the development of biologically active molecules and pharmaceutical compounds .
Comparison with Similar Compounds
4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride can be compared with other similar compounds, such as:
Benzene-1-sulfonyl chloride: Lacks the pyrrolidine ring, making it less versatile in terms of biological activity and applications.
Pyrrolidine-1-sulfonyl chloride: Lacks the benzene ring, limiting its use in the synthesis of complex molecules.
4-(Pyrrolidine-1-sulfonyl)benzoic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group, leading to different reactivity and applications.
The unique combination of the pyrrolidine ring and sulfonyl chloride groups in this compound makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonylbenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S2/c11-17(13,14)9-3-5-10(6-4-9)18(15,16)12-7-1-2-8-12/h3-6H,1-2,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYZKIFFWKXROK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381554 |
Source
|
Record name | 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165669-32-9 |
Source
|
Record name | 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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